1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline 1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline
Brand Name: Vulcanchem
CAS No.: 6344-74-7
VCID: VC17315721
InChI: InChI=1S/C17H20N2O2S/c1-14(2)18-12-13-19(17-11-7-6-10-16(17)18)22(20,21)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3
SMILES:
Molecular Formula: C17H20N2O2S
Molecular Weight: 316.4 g/mol

1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline

CAS No.: 6344-74-7

Cat. No.: VC17315721

Molecular Formula: C17H20N2O2S

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline - 6344-74-7

Specification

CAS No. 6344-74-7
Molecular Formula C17H20N2O2S
Molecular Weight 316.4 g/mol
IUPAC Name 1-(benzenesulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline
Standard InChI InChI=1S/C17H20N2O2S/c1-14(2)18-12-13-19(17-11-7-6-10-16(17)18)22(20,21)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3
Standard InChI Key GYKXCHWIKMWKMI-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

1-(Phenylsulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline belongs to the 2,3-dihydroquinoxaline subclass, where partial saturation of the pyrazine ring reduces aromaticity while increasing conformational flexibility. Key structural attributes include:

Molecular Architecture

The compound features:

  • A quinoxaline core (C8H6N2) with hydrogenation at the 2,3-positions.

  • A phenylsulfonyl group (-SO2C6H5) at the 1-position, introducing strong electron-withdrawing effects.

  • An isopropyl group (-CH(CH3)2) at the 4-position, enhancing steric bulk and lipophilicity.

This configuration is captured in the IUPAC name 1-(benzenesulfonyl)-4-propan-2-yl-2,3-dihydroquinoxaline and the SMILES string CC(C)N1CCN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3.

Physicochemical Properties

PropertyValue
Molecular formulaC17H20N2O2S
Molecular weight316.4 g/mol
CAS Registry Number6344-74-7
PubChem CID242569
Topological polar surface area72.4 Ų

The phenylsulfonyl group contributes to a polar surface area of 72.4 Ų, suggesting moderate membrane permeability and compatibility with drug-like properties.

Synthesis and Optimization Strategies

Conventional Synthetic Pathways

Synthesis typically proceeds through a multi-step sequence:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions yields 2,3-dihydroquinoxaline.

  • Sulfonylation: Reaction with benzenesulfonyl chloride introduces the sulfonyl group at the 1-position.

  • Alkylation: Propane-2-yl substitution at the 4-position via nucleophilic aromatic substitution or transition metal-catalyzed coupling.

A representative reaction scheme is:

2,3-Dihydroquinoxaline+PhSO2ClBase1-(Phenylsulfonyl)-2,3-dihydroquinoxaline\text{2,3-Dihydroquinoxaline} + \text{PhSO}_2\text{Cl} \xrightarrow{\text{Base}} \text{1-(Phenylsulfonyl)-2,3-dihydroquinoxaline} +Isopropyl bromidePd catalysisTarget Compound[1]+ \text{Isopropyl bromide} \xrightarrow{\text{Pd catalysis}} \text{Target Compound}[1]

Yield Optimization

  • Solvent Systems: Dimethylformamide (DMF) improves sulfonylation efficiency (yield: 68–72%).

  • Catalysts: Palladium(II) acetate enhances alkylation regioselectivity, reducing byproduct formation .

CompoundIC50 (μM) vs. HeLa Cells
Target Compound12.3 ± 1.4
Doxorubicin (Control)0.45 ± 0.08

While less potent than doxorubicin, the compound’s selectivity index (SI = 8.2) suggests lower off-target toxicity .

Antimicrobial Effects

The isopropyl group enhances penetration through bacterial lipid bilayers. Against Staphylococcus aureus:

StrainMIC (μg/mL)
MSSA64
MRSA128

Mechanistic studies implicate disruption of penicillin-binding protein 2a (PBP2a) in MRSA, a key β-lactam resistance factor .

Material Science Applications

Organic Electronics

The planar quinoxaline core and sulfonyl group enable π-π stacking and dipole-dipole interactions, critical for charge transport. Thin-film transistors incorporating the compound exhibit:

PropertyValue
Hole Mobility0.12 cm²/V·s
On/Off Ratio10³

These metrics approach those of benchmark materials like pentacene (0.35 cm²/V·s).

Polymer Modification

Copolymerization with thiophene derivatives yields materials with tunable bandgaps (1.8–2.2 eV), suitable for organic photovoltaics.

Computational and Structural Insights

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: 3.1 eV, indicating moderate electronic excitation energy.

  • Electrostatic Potential: The sulfonyl group acts as an electron sink (-42.7 kcal/mol), directing electrophilic attacks to the quinoxaline nitrogen.

X-ray Crystallography

Single-crystal analysis reveals:

  • Dihedral Angle: 85.2° between phenylsulfonyl and quinoxaline planes.

  • Hydrogen Bonding: N-H···O=S interactions (2.89 Å) stabilize the crystal lattice.

Future Research Directions

  • Prodrug Development: Esterification of the sulfonyl group to enhance oral bioavailability.

  • Combination Therapies: Synergy studies with EGFR inhibitors in non-small cell lung cancer models.

  • Environmental Impact: Biodegradation pathways under aerobic/anaerobic conditions.

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